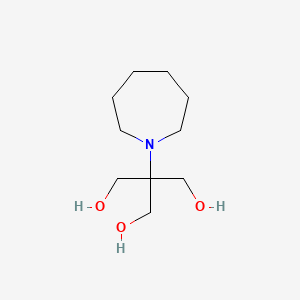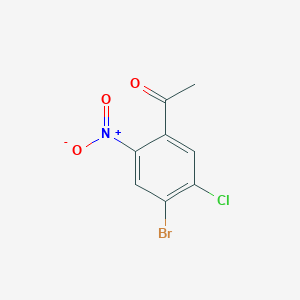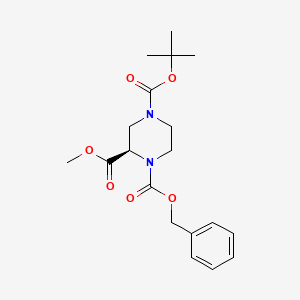
1-Benzyl4-(tert-butyl)2-methyl(R)-piperazine-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, along with three carboxylate groups, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of Substituents: The benzyl, tert-butyl, and methyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
化学反应分析
Types of Reactions: 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl, tert-butyl, or methyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学研究应用
1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or cellular functions, leading to its observed effects.
相似化合物的比较
- 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2-dicarboxylate
- 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,3,4-tricarboxylate
- 1-Benzyl4-(tert-butyl)2-methyl(S)-piperazine-1,2,4-tricarboxylate
Uniqueness:
- The presence of three carboxylate groups provides unique reactivity and binding properties.
- The specific arrangement of substituents on the piperazine ring influences its chemical behavior and potential applications.
属性
分子式 |
C19H26N2O6 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 |
InChI 键 |
FUMOVDZJNXKHJM-OAHLLOKOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
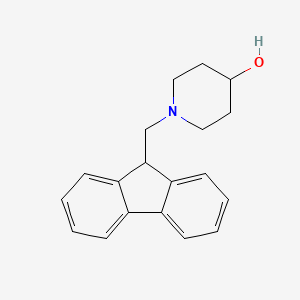
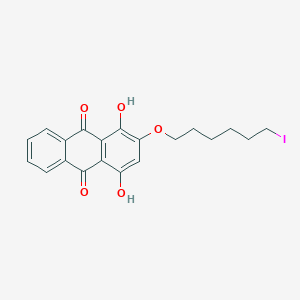
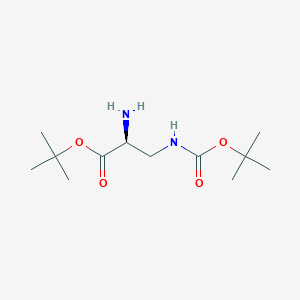
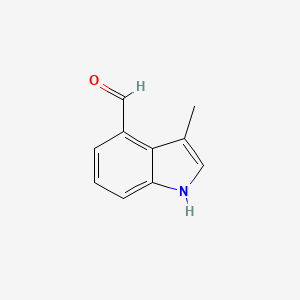
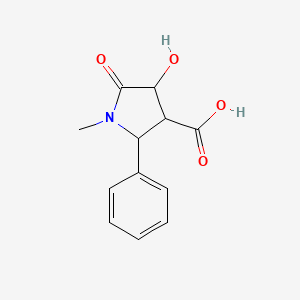
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

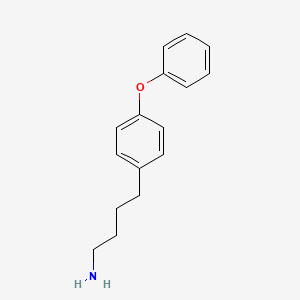
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
